molecular formula C6H6ClIN2O B13145779 5-Chloro-3-ethoxy-2-iodopyrazine

5-Chloro-3-ethoxy-2-iodopyrazine

Cat. No.: B13145779
M. Wt: 284.48 g/mol
InChI Key: MNJINQZIYHDQNG-UHFFFAOYSA-N
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Description

5-Chloro-3-ethoxy-2-iodopyrazine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of chlorine, ethoxy, and iodine substituents on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethoxy-2-iodopyrazine can be achieved through several methods. One common approach involves the halogenation of pyrazine derivatives. For instance, starting with 3-ethoxypyrazine, chlorination and iodination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethoxy-2-iodopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrazines .

Scientific Research Applications

5-Chloro-3-ethoxy-2-iodopyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethoxy-2-iodopyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-ethoxy-2-iodopyrazine is unique due to the presence of both chlorine and iodine atoms along with an ethoxy group. This combination of substituents provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .

Properties

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

5-chloro-3-ethoxy-2-iodopyrazine

InChI

InChI=1S/C6H6ClIN2O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3

InChI Key

MNJINQZIYHDQNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1I)Cl

Origin of Product

United States

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